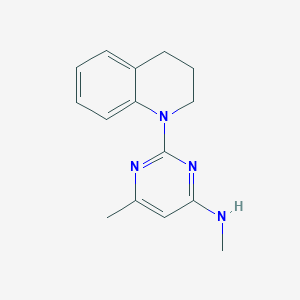
2-(3,4-dihydroquinolin-1(2H)-yl)-N,6-dimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydroquinolin-1(2H)-yl)-N,6-dimethylpyrimidin-4-amine is a synthetic organic compound that features a quinoline and pyrimidine moiety
Preparation Methods
The synthesis of 2-(3,4-dihydroquinolin-1(2H)-yl)-N,6-dimethylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 3,4-dihydroquinoline: This can be achieved through the reduction of quinoline using hydrogenation or other reducing agents.
Synthesis of N,6-dimethylpyrimidin-4-amine: This involves the reaction of appropriate precursors under controlled conditions to form the pyrimidine ring.
Coupling Reaction: The final step involves coupling the 3,4-dihydroquinoline with N,6-dimethylpyrimidin-4-amine under suitable conditions, often using a catalyst to facilitate the reaction.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
2-(3,4-dihydroquinolin-1(2H)-yl)-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include hydrogen, palladium catalysts, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,4-dihydroquinolin-1(2H)-yl)-N,6-dimethylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain pathogens and diseases.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies to understand its interaction with biological systems and its potential as a bioactive molecule.
Industrial Applications: The compound is investigated for its use in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroquinolin-1(2H)-yl)-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other quinoline and pyrimidine derivatives. Compared to these, 2-(3,4-dihydroquinolin-1(2H)-yl)-N,6-dimethylpyrimidin-4-amine is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties. Some similar compounds include:
- 3,4-dihydroquinoline derivatives
- N-methylpyrimidine derivatives
- Quinoline-pyrimidine hybrids
These compounds may share some properties but differ in their specific activities and applications.
Properties
Molecular Formula |
C15H18N4 |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-N,6-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C15H18N4/c1-11-10-14(16-2)18-15(17-11)19-9-5-7-12-6-3-4-8-13(12)19/h3-4,6,8,10H,5,7,9H2,1-2H3,(H,16,17,18) |
InChI Key |
HNQPLQCZTGQHLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC3=CC=CC=C32)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


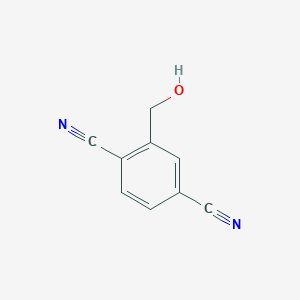

![3-[(2-Methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B14803674.png)
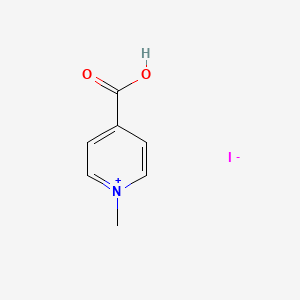
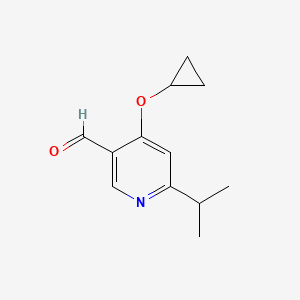

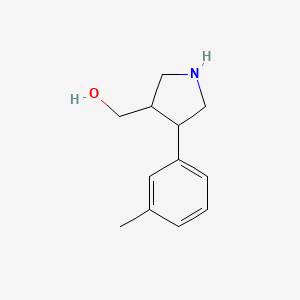
![5-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14803703.png)
![7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14803704.png)


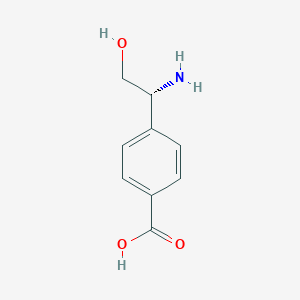
![(3-hydroxy-23,24-dimethoxy-7,10-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28)-hexaen-7-yl)methyl 3-methylbutanoate](/img/structure/B14803735.png)
![(1R,4S,7R,17S)-7-hydroxy-3',6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione](/img/structure/B14803737.png)
